molecular formula C13H17NO2 B8590292 ethyl N-(5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate

ethyl N-(5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate

Cat. No.: B8590292
M. Wt: 219.28 g/mol
InChI Key: WDDIIWSMECXXIA-UHFFFAOYSA-N
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Description

Ethyl (5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate is an organic compound that belongs to the class of carbamates. This compound features a carbamate group attached to an indane structure, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The presence of a methyl group at the 5-position and an ethyl group attached to the carbamate nitrogen adds to its structural uniqueness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate typically involves the reaction of 5-methyl-2,3-dihydro-1H-indene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

    Starting Material: 5-methyl-2,3-dihydro-1H-indene

    Reagent: Ethyl chloroformate

    Base: Triethylamine

    Solvent: Anhydrous dichloromethane

    Reaction Conditions: Stirring at room temperature for several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-alkylated carbamates.

Scientific Research Applications

Ethyl (5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-(5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler carbamate compound with similar reactivity but lacking the indane structure.

    Methyl N-(5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate: Similar structure but with a methyl group instead of an ethyl group on the carbamate nitrogen.

    5-Methyl-2,3-dihydro-1H-indene: The parent hydrocarbon without the carbamate group.

Uniqueness

Ethyl (5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate is unique due to the combination of the indane structure with the carbamate functional group. This combination imparts specific chemical properties and reactivity that are distinct from simpler carbamates or indane derivatives.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl N-(5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate

InChI

InChI=1S/C13H17NO2/c1-3-16-13(15)14-12-7-10-5-4-9(2)6-11(10)8-12/h4-6,12H,3,7-8H2,1-2H3,(H,14,15)

InChI Key

WDDIIWSMECXXIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1CC2=C(C1)C=C(C=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

With stirring at room temperature, the compound (3.30 g, 13.9 mmol) obtained in step C, triethylsilane (4.4 ml, (27.8 mmol) and boron trifluoride-diethyl ether complex (3.4 ml, 27.8 mmol) dissolved in 1,2-dichloroethane (20 ml) were added to 1,2-dichloroethane (90 ml), and the mixture was stirred at 83° C. for 1 hr. After cooling to room temperature, the reaction mixture was diluted with water, and extracted with dichloromethane. The organic layer was washed with diluted aqueous sodium hydroxide solution, diluted hydrochloric acid and saturated brine, and dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure to give the title compound (2.76 g, yield 91%) as a pale-yellow solid.
Name
compound
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three
Yield
91%

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